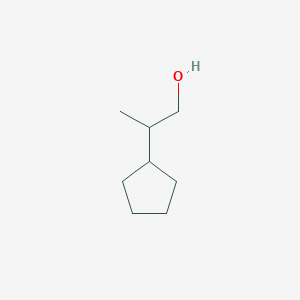

2-Cyclopentylpropan-1-ol

Description

2-Cyclopentylpropan-1-ol (C₈H₁₆O, MW 128.21 g/mol) is a secondary alcohol featuring a cyclopentyl substituent attached to the second carbon of a propanol backbone. Cyclopentyl groups are known to enhance steric effects and influence stereoselectivity in reactions, making such compounds valuable for constructing complex molecules like tetrahydropyrans . The alcohol functional group enables typical transformations, including esterification, oxidation, and participation in ring-opening reactions.

Properties

CAS No. |

36794-65-7 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2-cyclopentylpropan-1-ol |

InChI |

InChI=1S/C8H16O/c1-7(6-9)8-4-2-3-5-8/h7-9H,2-6H2,1H3 |

InChI Key |

CAUGGFPRZKOLJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopentylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-cyclopentylpropanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-cyclopentylpropanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-cyclopentylpropanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield cyclopentylpropane when treated with strong reducing agents.

Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

Oxidation: 2-Cyclopentylpropanone.

Reduction: Cyclopentylpropane.

Substitution: 2-Cyclopentylpropyl chloride or bromide.

Scientific Research Applications

2-Cyclopentylpropan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopentylpropan-1-ol involves its interaction with specific molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and reactive differences between 2-Cyclopentylpropan-1-ol and related compounds:

Structural and Reactivity Analysis

Cyclic Substituents :

- Cyclopentyl vs. Cyclopropane : Cyclopropane rings (as in ) exhibit high ring strain, enabling facile ring-opening reactions . In contrast, cyclopentyl groups (as in this compound) are more stable but still impose steric hindrance, influencing reaction pathways.

- Cyclopentenyl vs. Cyclopentyl : Unsaturated rings (e.g., 2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol ) undergo conjugate additions or Diels-Alder reactions, unlike saturated cyclopentyl analogs.

- Functional Group Effects: Allylic Alcohols: 1-Cyclopentyl-2-propen-1-ol exhibits enhanced reactivity due to conjugation between the double bond and hydroxyl group, enabling unique transformations like asymmetric epoxidation. Halogenated Alcohols: 1-Chloro-2-methyl-2-propanol undergoes nucleophilic substitution, but its toxicity limits applications compared to non-halogenated alcohols.

Branching and Steric Effects :

- 2-Methylpropan-1-ol , a simple branched alcohol, lacks cyclic substituents, resulting in lower boiling points (≈108°C) and higher volatility compared to cyclopentyl derivatives.

Biological Activity

2-Cyclopentylpropan-1-ol (C8H16O) is a cyclic alcohol that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This compound exhibits several biological activities, which can be attributed to its structural characteristics and interactions at the molecular level.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group attached to a propanol backbone. The molecular structure can be represented as follows:

- Molecular Formula : C8H16O

- Molecular Weight : 128.21 g/mol

- CAS Number : 13030568

1. Anticancer Properties

Recent studies have indicated that compounds similar to this compound may possess anticancer properties, particularly through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is often associated with cancer progression. Compounds that inhibit CDK activity can potentially halt abnormal cell growth, making them valuable in cancer therapy .

3. Antimicrobial Activity

Cyclic alcohols have also been explored for their antimicrobial properties. The presence of the cyclopentyl group may enhance membrane permeability, allowing these compounds to disrupt microbial cell walls effectively. Preliminary studies suggest that this compound could exhibit antimicrobial activity against various pathogens, although further research is necessary to quantify this effect .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that similar cyclic alcohols inhibited CDK2 activity, suggesting potential use in cancer treatment. |

| Study B | Neuroprotection | Investigated neuroprotective effects of cyclic alcohols; indicated potential benefits in neurodegenerative models. |

| Study C | Antimicrobial Properties | Found that cyclic alcohols showed activity against Gram-positive bacteria, warranting further investigation into this compound's efficacy. |

The biological activity of this compound may involve several mechanisms:

- Inhibition of CDKs : By inhibiting CDK activity, the compound could prevent cell cycle progression in cancer cells.

- Oxidative Stress Reduction : Potential antioxidant properties may help mitigate oxidative stress in neuronal cells.

- Membrane Disruption : The amphipathic nature of cyclic alcohols can disrupt microbial membranes, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.